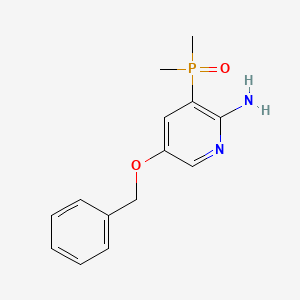
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide is an organic compound with the molecular formula C14H17N2O2P It is a derivative of pyridine, featuring both an amino group and a benzyloxy group attached to the pyridine ring, along with a dimethylphosphine oxide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the Pyridine Core: The initial step involves the formation of the pyridine core, which can be achieved through various cyclization reactions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via a nucleophilic substitution reaction, where a suitable benzyl halide reacts with the pyridine derivative.
Amination: The amino group is introduced through an amination reaction, often using ammonia or an amine source under suitable conditions.
Phosphine Oxide Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxy and amino groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions under suitable conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce various substituted pyridine derivatives.
Scientific Research Applications
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials, including polymers and catalysts.
Mechanism of Action
The mechanism of action of (2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide involves its interaction with specific molecular targets. The amino and benzyloxy groups can interact with various enzymes and receptors, modulating their activity. The phosphine oxide moiety can participate in coordination chemistry, forming complexes with metal ions and influencing their reactivity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-3-benzyloxypyridine: Similar in structure but lacks the dimethylphosphine oxide group.
3-(Benzyloxy)pyridin-2-amine: Another similar compound with slight variations in the position of functional groups.
Uniqueness
(2-Amino-5-(benzyloxy)pyridin-3-yl)dimethylphosphine oxide is unique due to the presence of the dimethylphosphine oxide group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specific applications where such properties are desired.
Properties
Molecular Formula |
C14H17N2O2P |
|---|---|
Molecular Weight |
276.27 g/mol |
IUPAC Name |
3-dimethylphosphoryl-5-phenylmethoxypyridin-2-amine |
InChI |
InChI=1S/C14H17N2O2P/c1-19(2,17)13-8-12(9-16-14(13)15)18-10-11-6-4-3-5-7-11/h3-9H,10H2,1-2H3,(H2,15,16) |
InChI Key |
DRCKTHSWSYJSRA-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=C(N=CC(=C1)OCC2=CC=CC=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















